molecular formula C15H11ClN2O2S B2422907 Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate CAS No. 303146-44-3

Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate

Cat. No.: B2422907
CAS No.: 303146-44-3
M. Wt: 318.78
InChI Key: IHZKGOAYQUHGRL-UHFFFAOYSA-N
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Description

Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate is a chemical compound with a complex structure that includes a nicotinate core substituted with a cyano group, a methyl group, and a 2-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorothiophenol with a suitable nicotinic acid derivative under specific conditions to introduce the 2-chlorophenylsulfanyl group. The cyano group is often introduced through a nucleophilic substitution reaction, while the methyl ester is formed via esterification.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts reagents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate
  • Methyl 6-[(2-bromophenyl)sulfanyl]-5-cyano-2-methylnicotinate
  • Methyl 6-[(2-fluorophenyl)sulfanyl]-5-cyano-2-methylnicotinate

Comparison: Methyl 6-[(2-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate is unique due to the presence of the 2-chlorophenylsulfanyl group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

methyl 6-(2-chlorophenyl)sulfanyl-5-cyano-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-9-11(15(19)20-2)7-10(8-17)14(18-9)21-13-6-4-3-5-12(13)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZKGOAYQUHGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SC2=CC=CC=C2Cl)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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